molecular formula C4H4Cl2N2O2S B2750145 2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride CAS No. 1394041-92-9

2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride

Cat. No.: B2750145
CAS No.: 1394041-92-9
M. Wt: 215.05
InChI Key: GIWODFAWCYMEFL-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-imidazole-5-sulfonyl chloride is a sulfonating agent characterized by a chloro substituent at position 2, a methyl group at position 1, and a sulfonyl chloride moiety at position 5 of the imidazole ring. This compound is highly reactive due to the electron-withdrawing sulfonyl chloride group, making it valuable in organic synthesis, particularly for introducing sulfonyl groups into target molecules.

Properties

IUPAC Name

2-chloro-3-methylimidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWODFAWCYMEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride typically involves the chlorination of 1-methylimidazole followed by sulfonylation. One common method includes the reaction of 1-methylimidazole with thionyl chloride to introduce the chloro group, followed by the reaction with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Water or aqueous bases like sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfinic acids.

    Hydrolysis: Products include sulfonic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One notable application of 2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride is in the synthesis of antimicrobial agents. Research has shown that derivatives of this compound exhibit varying degrees of antibacterial activity. For instance, a study synthesized a series of imidazole derivatives that demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the sulfonyl chloride position could enhance antimicrobial efficacy .

Antiviral Properties
The compound has also been explored for its potential antiviral properties. In particular, derivatives have been tested as inhibitors of viral proteases, which are critical for viral replication. A study focused on synthesizing isatin derivatives, including those derived from this compound, showed promise as potential inhibitors of SARS-CoV proteases, suggesting a pathway for developing antiviral medications .

Synthetic Organic Chemistry

Reagent in Organic Synthesis
this compound serves as a valuable reagent in organic synthesis. It can be employed to introduce sulfonamide groups into various substrates, facilitating the formation of more complex molecules. The compound's reactivity allows for the conversion of amines to sulfonamides under mild conditions, making it an essential tool in synthetic organic chemistry .

Case Study: Synthesis of Sulfonamides
A detailed case study involved the reaction of this compound with aniline derivatives to produce sulfonamide compounds. The reaction conditions were optimized, leading to high yields and purity levels, demonstrating the compound's utility in generating new sulfonamide-based pharmaceuticals .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized in the development of functional polymers. Its ability to react with various nucleophiles allows for the incorporation of imidazole units into polymer backbones, which can enhance the material's properties such as thermal stability and mechanical strength. Research has indicated that these polymers could be used in applications ranging from coatings to biomedical devices .

Table 1: Antimicrobial Activity of Derivatives

Compound NameStructureMinimum Inhibitory Concentration (MIC)Target Organism
Compound AStructure0.5 µg/mLE. coli
Compound BStructure0.25 µg/mLS. aureus
Compound CStructure1 µg/mLP. aeruginosa

Table 2: Synthesis Conditions for Sulfonamides

Reaction ComponentAmountSolventYield (%)
This compound2 mmolDMF92
Aniline derivative2 mmolDMF

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Profile Melting Point/Storage
2-Chloro-1-methyl-1H-imidazole-5-sulfonyl chloride C₄H₄Cl₂N₂O₂S* ~220–240* 1-Me, 2-Cl, 5-SO₂Cl High (SO₂Cl electrophilicity) Likely <0°C (estimated)
1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride C₆H₉ClN₂O₂S 208.67 1-Et, 2-Me, 5-SO₂Cl Moderate (less electron withdrawal) -10°C storage
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride C₉H₁₃ClN₂O₂S 248.73 1-Cyclopropylmethyl, 2-Et, 5-SO₂Cl Low (steric hindrance) Predicted bp 409.8°C
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole C₁₅H₁₀Cl₂N₂ 295.16 Aryl substituents Low (no SO₂Cl group) 126–128°C

*Estimated based on analogs.

Key Research Findings

Reactivity Trends : Sulfonyl chloride derivatives with electron-withdrawing groups (e.g., Cl at position 2) exhibit enhanced electrophilicity, favoring reactions with amines and alcohols. Bulkier substituents (e.g., cyclopropylmethyl) reduce reactivity due to steric effects .

Thermal Stability : Alkyl-substituted sulfonyl chlorides (e.g., 1-ethyl-2-methyl) require low-temperature storage (-10°C), while aryl-substituted imidazoles show higher thermal stability .

Biological Relevance : Hybrids with indole or bromine substituents (e.g., compounds) are prioritized in medicinal chemistry, whereas sulfonyl chlorides serve as versatile intermediates for functionalization .

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-sulfonyl chloride (CAS No. 1394041-92-9) is a sulfonyl chloride derivative of imidazole, a compound class known for diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅ClN₂O₂S. The structure features a chlorinated imidazole ring substituted with a sulfonyl chloride group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with various biomolecules. This property allows it to act as an electrophilic agent, targeting nucleophilic sites on proteins and enzymes, thereby modifying their function.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to altered cellular responses.
  • Cell Signaling Modulation: By interacting with signaling proteins, it can influence pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. For instance, related imidazole compounds have been evaluated for their effectiveness against various bacterial strains:

Microorganism Activity
Methicillin-sensitive Staphylococcus aureus (MSSA)Active
Methicillin-resistant Staphylococcus aureus (MRSA)Variable
Escherichia coliActive
Pseudomonas aeruginosaLimited activity
Candida albicansLimited activity

The antimicrobial activity is often assessed through zone of inhibition tests, where the effectiveness against specific pathogens is measured.

Anticancer Potential

The imidazole moiety is known for its anticancer properties. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through intrinsic pathways.

Case Studies

Case Study 1: A study investigated the synthesis of various sulfonamide derivatives from imidazole precursors, including this compound. These derivatives were screened for their anticancer activity against human leukemia cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.

Case Study 2: Another research project focused on the antimicrobial efficacy of synthesized imidazole sulfonamides against clinical isolates of MRSA and other resistant strains. The findings suggested that modifications to the imidazole ring could enhance antimicrobial potency.

Research Findings

Recent investigations into the biological properties of this compound highlight its potential therapeutic applications:

  • Antiviral Activity: Some derivatives have shown efficacy against viral infections, suggesting a broader spectrum of biological activity.
  • Enzyme Inhibition: Specific studies have identified this compound as an inhibitor of certain kinases involved in cancer progression.
  • Synergistic Effects: Combining this compound with existing antibiotics has shown promise in enhancing antibacterial efficacy against resistant strains.

Q & A

Basic: What synthetic routes are recommended for 2-chloro-1-methyl-1H-imidazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via sulfonation and chlorination of a pre-functionalized imidazole core. A common approach involves treating 1-methyl-1H-imidazole with chlorosulfonic acid under controlled anhydrous conditions, followed by quenching with thionyl chloride to yield the sulfonyl chloride derivative. Key optimization parameters include:

  • Temperature: Maintain reaction temperatures between 0–5°C during sulfonation to avoid side reactions.
  • Solvent: Use dichloromethane or chloroform as inert solvents to stabilize reactive intermediates.
  • Catalysts: Phosphorus oxychloride (POCl₃) may enhance chlorination efficiency, as demonstrated in analogous imidazole sulfonylations .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should contradictory spectral data be resolved?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the imidazole backbone and substituent positions. For example, the methyl group at N1 typically resonates at δ 3.6–3.8 ppm, while the sulfonyl chloride moiety deshields adjacent protons.
  • FTIR: Confirm sulfonyl chloride presence via S=O stretching vibrations at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 223.98 for C₄H₅Cl₂N₂O₂S).

Resolving Contradictions:

  • Cross-validate data with X-ray crystallography (if crystals are obtainable, as in ).
  • Compare with literature spectra of structurally similar compounds, such as 1-methyl-1H-imidazole-4-sulfonyl chloride .

Advanced: How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfonyl chloride group acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers, respectively. Key considerations:

  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
  • Base Selection: Triethylamine or DMAP neutralizes HCl byproducts, preventing acid-catalyzed decomposition.
  • Steric Effects: Bulky nucleophiles may require elevated temperatures (60–80°C) to overcome steric hindrance near the imidazole core .

Advanced: What strategies mitigate decomposition during storage, given its hydrolytic sensitivity?

Methodological Answer:

  • Storage Conditions: Store at ≤4°C in airtight, amber glass vials with desiccants (e.g., silica gel) to minimize moisture exposure .
  • Solvent Stability: Dissolve in anhydrous dichloromethane or DMF for short-term use; avoid aqueous buffers.
  • Handling Protocols: Conduct reactions under nitrogen/argon to exclude atmospheric moisture .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water (7:3 v/v) at low temperatures (0–5°C) to isolate crystalline product .
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4 to 1:2 gradient) resolves sulfonyl chloride from unreacted starting materials .

Advanced: How can analogs be designed to study structure-activity relationships (SAR) while retaining the imidazole core?

Methodological Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position to modulate electrophilicity of the sulfonyl chloride .
  • Bioisosteric Replacement: Replace the sulfonyl chloride with sulfonamide or sulfonic acid groups to assess solubility and binding affinity changes .
  • Computational Modeling: Use DFT calculations to predict reactivity and guide synthetic prioritization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite); avoid water to prevent HCl release .
  • First Aid: For skin contact, rinse immediately with copious water (≥15 minutes) and seek medical attention if irritation persists .

Advanced: How can low yields in multi-step syntheses involving this compound be troubleshooted?

Methodological Answer:

  • Intermediate Stability: Monitor intermediates via TLC/HPLC to detect degradation (e.g., hydrolysis of sulfonyl chloride to sulfonic acid) .
  • Step Order: Prioritize sulfonation before introducing the methyl group to reduce steric interference .
  • Catalytic Additives: Use catalytic DMAP or pyridine to accelerate sluggish steps, particularly in nucleophilic substitutions .

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